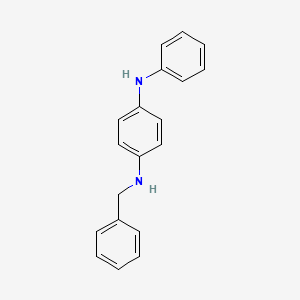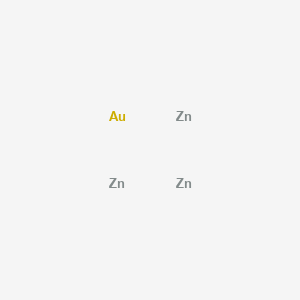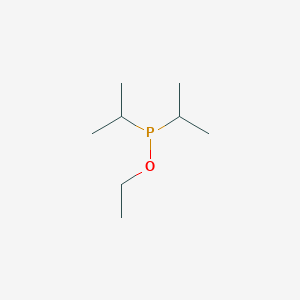
5-Ethyl-2-(2-phenylethyl)-4-propyl-1,3-dioxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Ethyl-2-(2-phenylethyl)-4-propyl-1,3-dioxane is an organic compound that belongs to the class of dioxanes Dioxanes are heterocyclic organic compounds with a six-membered ring containing two oxygen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2-(2-phenylethyl)-4-propyl-1,3-dioxane can be achieved through various synthetic routes. One common method involves the reaction of appropriate aldehydes or ketones with diols under acidic conditions to form the dioxane ring. For instance, the reaction of 2-phenylethanol with ethyl propyl ketone in the presence of an acid catalyst can yield the desired compound. The reaction conditions typically include:
Temperature: 60-80°C
Catalyst: Acidic catalyst such as sulfuric acid or p-toluenesulfonic acid
Solvent: Anhydrous conditions to prevent hydrolysis
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability.
化学反应分析
Types of Reactions
5-Ethyl-2-(2-phenylethyl)-4-propyl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxygen atoms in the dioxane ring can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)
Substitution: Nucleophiles such as halides, amines, or thiols
Major Products Formed
Oxidation: Carboxylic acids, Ketones
Reduction: Alcohols
Substitution: Halogenated compounds, Amines, Thiols
科学研究应用
5-Ethyl-2-(2-phenylethyl)-4-propyl-1,3-dioxane has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 5-Ethyl-2-(2-phenylethyl)-4-propyl-1,3-dioxane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in metabolic processes, thereby altering cellular functions.
相似化合物的比较
Similar Compounds
2-Phenylethyl-4-propyl-1,3-dioxane: Similar structure but lacks the ethyl substituent.
5-Ethyl-2-(2-phenylethyl)-1,3-dioxane: Similar structure but lacks the propyl substituent.
4-Propyl-2-(2-phenylethyl)-1,3-dioxane: Similar structure but lacks the ethyl substituent.
Uniqueness
5-Ethyl-2-(2-phenylethyl)-4-propyl-1,3-dioxane is unique due to the presence of all three substituents (ethyl, phenylethyl, and propyl) on the dioxane ring
属性
CAS 编号 |
6316-48-9 |
|---|---|
分子式 |
C17H26O2 |
分子量 |
262.4 g/mol |
IUPAC 名称 |
5-ethyl-2-(2-phenylethyl)-4-propyl-1,3-dioxane |
InChI |
InChI=1S/C17H26O2/c1-3-8-16-15(4-2)13-18-17(19-16)12-11-14-9-6-5-7-10-14/h5-7,9-10,15-17H,3-4,8,11-13H2,1-2H3 |
InChI 键 |
KIOPHPCYCYGKBV-UHFFFAOYSA-N |
规范 SMILES |
CCCC1C(COC(O1)CCC2=CC=CC=C2)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



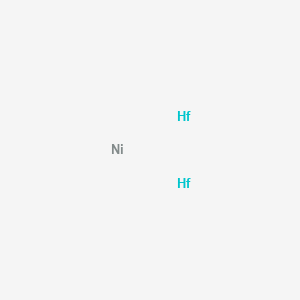
![[2-(2-Chloroanilino)-2-oxoethyl] 2-chloro-4-nitrobenzoate](/img/structure/B14721267.png)
![3,3'-[Ethane-1,2-diylbis(methylazanediyl)]di(propan-1-ol)](/img/structure/B14721277.png)



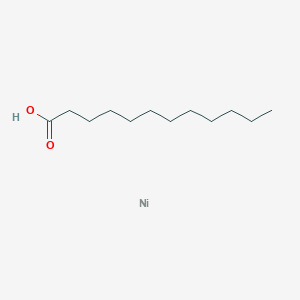
![1-Methoxy-4-[(4-methoxy-2-methyl-5-propan-2-ylphenyl)methyl]-5-methyl-2-propan-2-ylbenzene](/img/structure/B14721308.png)
![2-[4-[5-[4-(Carboxymethyl)phenoxy]pentoxy]phenyl]acetic acid](/img/structure/B14721315.png)
![32-{2-[(4-{4-[(32-Hydroxy-3,6,9,12,15,18,21,24,27,30-decaoxadotriacontan-1-yl)amino]benzene-1-sulfonyl}anilino)methyl]-4-octylphenoxy}-3,6,9,12,15,18,21,24,27,30-decaoxadotriacontan-1-ol](/img/structure/B14721317.png)
